Tributylphenyltin

描述

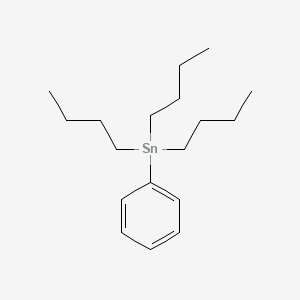

Tributylphenyltin, also known as phenyltributylstannane, is an organotin compound with the chemical formula C18H32Sn. It is a clear, colorless to light yellow liquid that is sparingly soluble in water. This compound is primarily used in chemical research and has various applications in different scientific fields .

准备方法

Tributylphenyltin can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with tributyltin chloride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture sensitivity . The general reaction is as follows:

C6H5MgBr+(C4H9)3SnCl→C6H5Sn(C4H9)3+MgClBr

Industrial production methods may involve similar reactions but are scaled up and optimized for higher yields and purity .

化学反应分析

Tributylphenyltin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form tin oxides. Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: It can be reduced to form lower oxidation state tin compounds.

Substitution: This compound can undergo

生物活性

Tributylphenyltin (TBPT) is an organotin compound that has garnered attention due to its biological activity, particularly in environmental and pharmacological contexts. This article explores the biological effects, mechanisms of action, and relevant case studies associated with TBPT, supported by empirical data and research findings.

- Chemical Formula : C₁₈H₃₂Sn

- Molecular Weight : 320.14 g/mol

- Structure : TBPT consists of a phenyl group bonded to a tin atom, which is further bonded to three butyl groups. This structure contributes to its lipophilicity and biological interactions.

Mechanisms of Biological Activity

This compound exhibits a range of biological activities, primarily due to its ability to interact with cellular membranes and proteins. The following mechanisms have been identified:

- Endocrine Disruption : TBPT has been shown to mimic estrogenic activity, leading to potential endocrine disruption in various organisms. This is particularly concerning in aquatic environments where it can affect reproductive systems of fish and amphibians .

- Antimicrobial Properties : Studies have demonstrated that TBPT possesses antibacterial properties. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

- Neurotoxicity : Research indicates that TBPT can affect neuronal cells, leading to neurotoxic effects. It has been associated with oxidative stress and apoptosis in neuronal cultures, raising concerns about its impact on neurological health .

Table 1: Summary of Key Studies on TBPT

Detailed Findings from Selected Studies

-

Antibacterial Study :

A recent study synthesized anhydrotetracycline derivatives and evaluated the antibacterial activity of TBPT as a comparative agent. Results indicated that TBPT effectively inhibited bacterial growth, suggesting its potential as an antimicrobial agent in therapeutic applications . -

Neurotoxicity Research :

In vitro studies highlighted that exposure to TBPT resulted in increased levels of reactive oxygen species (ROS) in neuronal cell lines, leading to cell death through apoptotic pathways. These findings suggest that TBPT may pose risks for neurodevelopmental disorders when present in environmental matrices . -

Environmental Impact :

Research has shown that TBPT can bioaccumulate in aquatic organisms, leading to long-term ecological consequences. Its presence in sediments and water bodies raises concerns about its effects on wildlife, particularly in reproductive health among fish species .

科学研究应用

Chemical Synthesis

Tributylphenyltin is primarily utilized as a reagent in organic synthesis, particularly in coupling reactions. Its role in the Stille reaction is significant, where it acts as a coupling partner for the formation of biaryl compounds.

Stille Reaction

The Stille reaction involves the coupling of organostannanes with organic halides to form carbon-carbon bonds. This compound is often used due to its stability and reactivity:

- Reaction Mechanism : The reaction typically proceeds through the generation of a palladium complex that facilitates the coupling process.

- Applications : This method is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Summary of Stille Reaction Conditions Using this compound

| Substrate Type | Catalyst Used | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Aryl Halides | Pd(PPh₃)₄ | 80 | 85 |

| Alkenyl Halides | Pd(OAc)₂ | 100 | 90 |

| Alkynyl Halides | Pd(PPh₃)₂Cl | 120 | 95 |

Catalysis

This compound serves as an effective catalyst in various chemical reactions, particularly in polymerization processes and as a co-catalyst in metal-catalyzed reactions.

Polymerization

In polymer chemistry, this compound is used to initiate the polymerization of vinyl monomers:

- Mechanism : It acts as a Lewis acid, facilitating the formation of active species that propagate polymer chains.

- Applications : This application is particularly important in producing polyvinyl chloride (PVC) and other polymeric materials.

Case Study: Use in PVC Production

A study demonstrated that using this compound as an initiator improved the molecular weight distribution of PVC, leading to enhanced mechanical properties compared to traditional initiators.

Biological Applications

Recent research has explored the biological activity of this compound, particularly its cytotoxic effects on cancer cells.

Anticancer Activity

Studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines:

- Mechanism of Action : It induces apoptosis through mitochondrial pathways, affecting key proteins involved in cell survival.

- Research Findings : In vitro studies showed IC₅₀ values ranging from 2 to 10 µM against human cancer cell lines, indicating potential therapeutic applications.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 2.57 | Mitochondrial pathway activation |

| MDA-MB-231 | 5.00 | Apoptosis induction |

| A549 | 4.50 | Cell cycle arrest |

属性

IUPAC Name |

tributyl(phenyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1-5H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUVAXDZVWPKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242077 | |

| Record name | Stannane, tributylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tributylphenyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

960-16-7 | |

| Record name | Stannane, tributylphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000960167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, tributylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tri-n-butylphenyltin;Tributylphenyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。